2,7-Dichloroquinazolin-4(3H)-one is a heterocyclic compound characterized by its unique quinazoline structure, which consists of a fused benzene and pyrimidine ring. The compound is recognized for its potential applications in medicinal chemistry, particularly in drug development due to its biological activity. The molecular formula of 2,7-Dichloroquinazolin-4(3H)-one is , and it has a molecular weight of 215.04 g/mol.
This compound falls under the classification of quinazolines, a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes.
The synthesis of 2,7-Dichloroquinazolin-4(3H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloroaniline with formamide or formic acid derivatives under elevated temperatures has been utilized to form this compound.
A specific synthetic route involves:
In an industrial context, continuous flow reactors can be employed to ensure consistent quality and yield, allowing for precise control over reaction parameters such as temperature and pressure .
2,7-Dichloroquinazolin-4(3H)-one can undergo various chemical reactions:
The outcomes of these reactions depend significantly on the specific reagents and conditions used .
The mechanism of action for 2,7-Dichloroquinazolin-4(3H)-one varies based on its biological target. For example, if it functions as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting catalytic activity. The presence of chlorine atoms enhances binding affinity for certain molecular targets, making this compound a candidate for therapeutic development .
The physical properties can influence its behavior in biological systems and its application in drug formulations .
2,7-Dichloroquinazolin-4(3H)-one has several notable applications:
The quinazolinone core—a benzopyrimidinone framework—has evolved from a chemical curiosity to a privileged scaffold in drug discovery. Its journey began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, from anthranilic acid and cyanogens [6]. By 1903, Gabriel established a robust synthesis of quinazoline via oxidation of 3,4-dihydroquinazoline, enabling systematic exploration [1] [6]. The mid-20th century marked a therapeutic watershed with methaqualone (2-methyl-3-ortho-tolyl-4(3H)-quinazolinone), introduced in 1951 as a sedative-hypnotic. This clinical validation stimulated extensive derivatization efforts, yielding over 300,000 quinazoline-containing compounds cataloged in SciFinder by 2015 [1]. Contemporary oncology drugs like gefitinib and afatinib (EGFR inhibitors) exemplify the scaffold’s versatility, leveraging structural modifications for target specificity [8]. The timeline below encapsulates key milestones:
Table 1: Historical Development of Quinazolinone-Based Therapeutics
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes first quinazolinone | 2-Cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens |
1903 | Gabriel develops oxidation synthesis | Enabled reliable production of quinazoline derivatives |
1951 | Methaqualone enters clinical use | Validated quinazolinones as viable drug scaffolds (CNS applications) |
2000s | Gefitinib/Afatinib FDA approval | Demonstrated utility in targeted oncology (EGFR inhibition) |
2010-2025 | Multi-target inhibitors (e.g., PIM/HDAC) | Advanced complex derivatives like 22 for acute myeloid leukemia |
This progression underscores the scaffold’s adaptability, transitioning from simple alkaloid-inspired structures to rationally designed hybrids addressing complex diseases [6] [8].
4(3H)-Quinazolinones exhibit distinct pharmacophoric features that enable broad bioactivity. The bicyclic system comprises a benzene ring fused to a pyrimidin-4(3H)-one, creating three strategic modification sites:
The carbonyl group at C4 enables critical hydrogen bonding with biological targets. For instance, in kinase inhibitors, it anchors the scaffold to the hinge region via backbone amide interactions (e.g., with VEGFR-2’s Cys919) [3] [8]. Chlorination at C2/C7, as in 2,7-dichloroquinazolin-4(3H)-one, augments this by increasing electrophilicity and π-stacking potential. Such modifications yield enhanced ligand efficiency: Chloro-quinazolinones show 3–5-fold improved IC₅₀ values over non-halogenated analogs in enzyme inhibition assays [10].
Table 2: Impact of Substitution Patterns on Quinazolinone Bioactivity
Substitution Pattern | Target | Biological Outcome |
---|---|---|
2-Chloro-6,7-dimethoxy | Topoisomerase II | DNA cleavage inhibition (IC₅₀ = 0.8 μM) |
2,7-Dichloro | DHFR/VEGFR-2 | Dual inhibition; anticancer cell proliferation (GI₅₀ < 10 μM) |
3-N-Methylpropargyl | MAO-B/NMDAR | Multi-target neuroprotection (Alzheimer’s models) |
2-Sulfonamide | Histamine H₄ receptor | Inverse agonism (pKᵢ = 8.31) |
Additionally, chlorine atoms influence dipole moments and lipophilicity (log P), optimizing membrane permeability. This is critical in CNS-active agents like MAO-B inhibitors, where calculated BBB scores exceed 4.0 for chlorinated derivatives [2] [9].
Chlorination of quinazolinones is a strategic maneuver to enhance drug-receptor interactions through three primary mechanisms:
In multi-target drug design, 2,7-dichloro substitution synergistically engages disparate targets. For example, compound 22 (a quinazolinone-pyrrolodihydropyrrolone hybrid) inhibits both PIM kinases (IC₅₀ = 12 nM) and HDAC6 (IC₅₀ = 9 nM), disrupting oncogenic signaling in acute myelocytic leukemia. The 2,7-dichloro motif contributes by:
Similarly, chloro-quinazoline sulfonamides like compound 54 (2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide) function as potent H₄R inverse agonists (pKᵢ = 8.31), leveraging chlorine to achieve anti-inflammatory effects in vivo [9]. This targeted halogenation exemplifies rational optimization of quinazolinone scaffolds for contemporary therapeutic challenges.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2